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Compound of Interest

Compound Name: 3-Bromo-5-formylbenzonitrile

Cat. No.: B592712

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-formylbenzonitrile, also known as 3-bromo-5-cyanobenzaldehyde, is a
substituted aromatic compound with the chemical formula CsH4BrNO. Its structure, featuring a
nitrile, a formyl (aldehyde), and a bromo group on the benzene ring, makes it a versatile
intermediate in organic synthesis. This guide provides a comprehensive overview of its
physicochemical properties, synthesis, and potential applications, with a focus on its emerging
role in medicinal chemistry.

Physicochemical Properties

While experimentally determined data for 3-Bromo-5-formylbenzonitrile is limited in publicly
available literature, its basic properties have been identified. The compound is typically an off-
white to light yellow solid.[1] Key identifiers and computed properties are summarized below.
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Property Value Source
Molecular Formula CsHaBrNO [2][3]
Molecular Weight 210.04 g/mol [2]
CAS Number 644982-55-8 [21[3]
Physical State Off-white to light yellow solid [1]
Topological Polar Surface Area

(TPSA) 40.86 Az [3]
LogP (predicted) 2.13328 [3]
Hydrogen Bond Donor Count 0 [3]
Hydrogen Bond Acceptor

C)c;untg p 2 3]
Rotatable Bond Count 1 [3]

Synthesis and Reactivity

Detailed experimental protocols for the synthesis of 3-Bromo-5-formylbenzonitrile are not
readily available in peer-reviewed literature. However, synthetic routes can be inferred from
procedures for analogous compounds. Common strategies for the introduction of a formyl
group onto a substituted benzonitrile or the cyanation of a substituted benzaldehyde are
plausible approaches.

For instance, the formylation of a bromo-benzonitrile derivative or the cyanation of a bromo-
benzaldehyde derivative could be employed. One potential synthetic pathway could involve the
oxidation of 3-bromo-5-(hydroxymethyl)benzonitrile using a mild oxidizing agent like pyridinium
chlorochromate (PCC). Another approach could be the reaction of 3,5-dibromobenzonitrile with
a formylating agent via a Grignard or organolithium intermediate.

The reactivity of 3-Bromo-5-formylbenzonitrile is dictated by its three functional groups:

o Formyl Group: The aldehyde functionality can undergo typical reactions such as oxidation to
a carboxylic acid, reduction to an alcohol, and participation in various carbon-carbon bond-
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forming reactions like Wittig, Grignard, and aldol reactions.

 Nitrile Group: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or
reduced to an amine. It can also participate in cycloaddition reactions.

e Bromo Group: The bromine atom is a good leaving group in nucleophilic aromatic
substitution reactions and is particularly well-suited for cross-coupling reactions such as
Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of
substituents at this position.

A logical workflow for utilizing 3-Bromo-5-formylbenzonitrile in a synthetic project would
involve sequential reactions targeting these functional groups.
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Caption: A potential workflow for the multi-step synthesis starting from 3-Bromo-5-
formylbenzonitrile.

Potential Applications in Drug Discovery

A significant application of 3-Bromo-5-formylbenzonitrile is in the synthesis of substituted
(homo)piperidines that act as neurokinin 1 (NK1) receptor antagonists. The NK1 receptor, the
primary receptor for the neuropeptide Substance P, is implicated in various physiological and
pathological processes, including pain, inflammation, depression, and emesis.[4] Consequently,
NK1 receptor antagonists are a subject of intense research in drug development.

The structural motifs present in 3-Bromo-5-formylbenzonitrile are valuable for building the
core of potential NK1 receptor antagonists. The formyl group can be used to construct
heterocyclic ring systems, while the bromo and nitrile groups offer handles for further
functionalization to optimize binding affinity and pharmacokinetic properties.
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Role in NK1 Antagonist Synthesis
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Caption: The role of 3-Bromo-5-formylbenzonitrile in the drug discovery pipeline for NK1

receptor antagonists.

Experimental Protocols (Exemplary)

While a specific protocol for 3-Bromo-5-formylbenzonitrile is not available, the following are
representative procedures for key transformations of similar molecules that a researcher could

adapt.
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General Procedure for Bromination of an Aromatic
Aldehyde (Adapted from the synthesis of 3-bromo-5-
nitrobenzaldehyde)

 Dissolve the starting benzaldehyde derivative in a suitable solvent, such as concentrated
sulfuric acid, at room temperature.

e Add N-bromosuccinimide (NBS) portion-wise to the solution.

» Heat the reaction mixture to a moderate temperature (e.g., 65 °C) and maintain for a
specified time (e.g., 1 hour).[5]

» Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

e Upon completion, cool the reaction to room temperature and pour it into ice water to
precipitate the product.

o Collect the solid product by filtration.

» Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl
acetate/petroleum ether).[5]

General Procedure for Suzuki Cross-Coupling of an Aryl
Bromide

» To a reaction vessel, add the aryl bromide, a boronic acid or ester, a palladium catalyst (e.g.,
Pd(PPhs)4), and a base (e.g., K2COs or Cs2CO03).

e Add a suitable solvent system (e.g., a mixture of toluene, ethanol, and water).
o Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for several minutes.

» Heat the reaction mixture under an inert atmosphere to a specified temperature (e.g., 80-100
°C) for a designated time, monitoring by TLC or LC-MS.

 After cooling to room temperature, dilute the mixture with water and extract with an organic
solvent (e.g., ethyl acetate).
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» Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and
concentrate under reduced pressure.

 Purify the crude product by column chromatography on silica gel.

Safety Information

3-Bromo-5-formylbenzonitrile should be handled with care in a well-ventilated area or fume
hood. Appropriate personal protective equipment, including gloves, safety glasses, and a lab
coat, should be worn. Based on data for similar compounds, it may be harmful if swallowed, in
contact with skin, or if inhaled, and may cause skin and eye irritation.

Conclusion

3-Bromo-5-formylbenzonitrile is a valuable building block for organic synthesis, particularly in
the field of medicinal chemistry. Its trifunctional nature allows for a wide range of chemical
transformations, making it an attractive starting material for the synthesis of complex
molecules. The demonstrated utility of this compound in the preparation of precursors for NK1
receptor antagonists highlights its potential for the development of novel therapeutics. Further
research into the experimental properties and reactivity of 3-Bromo-5-formylbenzonitrile is
warranted to fully exploit its synthetic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 3-Bromo-5-
formylbenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b592712#physicochemical-properties-of-3-bromo-5-
formylbenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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